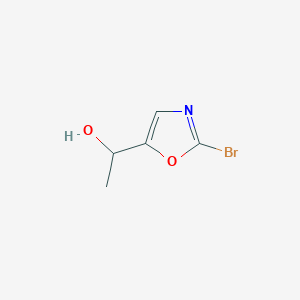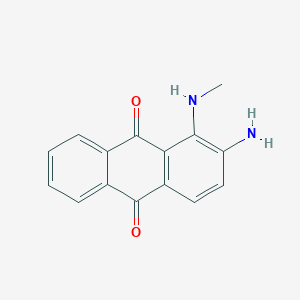
9,10-Anthracenedione, 2-amino-1-(methylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(methylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino and methylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(methylamino)anthracene-9,10-dione typically involves the introduction of amino and methylamino groups to the anthracene-9,10-dione structure. One common method involves the nitration of anthracene followed by reduction to form the corresponding amino derivative. Subsequent methylation of the amino group yields the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-1-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The amino and methylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products
Applications De Recherche Scientifique
2-amino-1-(methylamino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of colorants and as an analytical reagent for metal ion detection
Mécanisme D'action
The mechanism of action of 2-amino-1-(methylamino)anthracene-9,10-dione involves its interaction with cellular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes involved in cellular metabolism, leading to cytotoxic effects. These interactions are mediated through the compound’s quinone structure, which can undergo redox cycling and generate reactive oxygen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-amino-2-methyl-9,10-anthracenedione: Similar structure but lacks the methylamino group.
Mitoxantrone: A synthetic anthraquinone derivative used as an anticancer agent.
Emodin: A naturally occurring anthraquinone with similar biological activities
Uniqueness
2-amino-1-(methylamino)anthracene-9,10-dione is unique due to the presence of both amino and methylamino groups, which enhance its chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its analogs .
Propriétés
Numéro CAS |
59222-15-0 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
2-amino-1-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H12N2O2/c1-17-13-11(16)7-6-10-12(13)15(19)9-5-3-2-4-8(9)14(10)18/h2-7,17H,16H2,1H3 |
Clé InChI |
NATIRVKBCIJOSA-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)

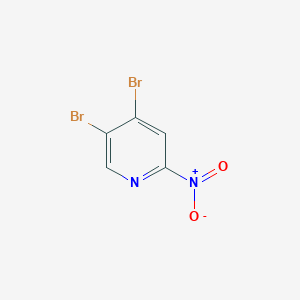
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine](/img/structure/B13137433.png)
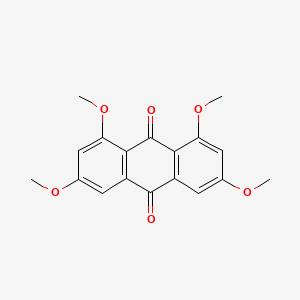
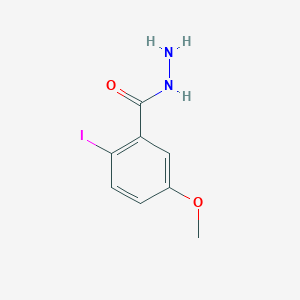
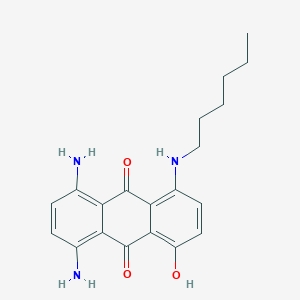

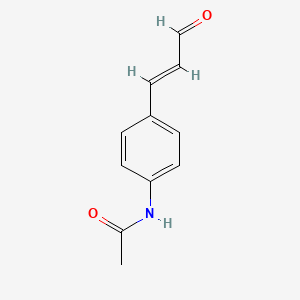
![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)
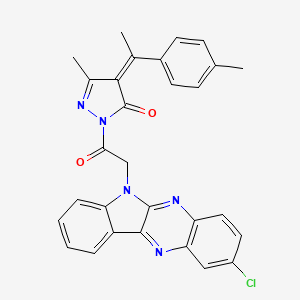
![Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)
![6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde](/img/structure/B13137499.png)
